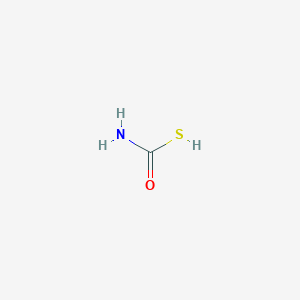

Carbamothioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

carbamothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NOS/c2-1(3)4/h(H3,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVMUORYQLCPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873668 | |

| Record name | Thiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19045-66-0 | |

| Record name | Carbamothioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Chemical Sciences

Carbamothioic acids are organic compounds that feature both a thiol (-SH) and an amine (-NH2) functional group attached to a carbonyl group. Their unique structural characteristics, including the presence of a dithiocarbamate (B8719985) group (-S-C(=S)-N-) in some derivatives, impart distinct electronic and steric properties that influence their reactivity and stability. These properties make them valuable intermediates and building blocks in a wide array of chemical applications.

In the realm of materials science , carbamothioic acid derivatives are investigated for their potential in creating novel polymers and for their role as corrosion inhibitors. For instance, theoretical studies using molecular dynamic simulations have explored the adsorption of carbamodithionic acid on iron surfaces, suggesting its potential to minimize corrosion of mild steel. jeires.com

The pharmaceutical and agrochemical industries represent another significant area of research for carbamothioic acid derivatives. These compounds have been explored for a range of biological activities, including as fungicides, herbicides, insecticides, and even as potential therapeutic agents. ontosight.aiontosight.aiontosight.aiontosight.aiontosight.aiontosight.airesearchgate.net For example, certain carbamothioic acid esters have shown promise in the development of new pesticides, while others are being investigated for their potential in treating cancer and neurological disorders. ontosight.aiontosight.ai The synthetic antifungal agent Tolnaftate, used to treat conditions like athlete's foot and ringworm, is a notable example of a carbamothioic acid derivative in medicinal use. thegoodscentscompany.com

Furthermore, carbamothioic acids and their esters serve as versatile intermediates in organic synthesis . ontosight.aiontosight.ai Their reactivity allows for the formation of various derivatives, making them valuable in the construction of more complex molecules. cymitquimica.com The synthesis of these compounds can be achieved through several methods, such as the reaction of amines with reagents like methyl chlorothioformate or the reaction of an isocyanate with a mercaptan. ontosight.aiontosight.ai

Historical and Current Research Perspectives on Carbamothioic Acid Chemistry

Established Synthetic Pathways for Carbamothioic Acid Derivatives

The synthesis of carbamothioic acid derivatives, which include the isomeric O-thiocarbamates and S-thiocarbamates, as well as dithiocarbamates, has been extensively studied. These compounds have found applications as herbicides, fungicides, and intermediates in organic synthesis.

Industrial Synthesis Strategies

On an industrial scale, the synthesis of carbamothioic acid derivatives is driven by the need for efficient and cost-effective processes, primarily for the production of agrochemicals.

A prominent class of industrially significant carbamothioic acid derivatives are the thiocarbamate herbicides. These are typically S-alkyl thiocarbamates and their production often involves the reaction of an amine with carbon monoxide and sulfur, followed by alkylation. researchgate.net For instance, herbicides like Thiobencarb (B1683131) and Orbencarb are synthesized in excellent yields under mild conditions (1 atm, 20 °C) in the presence of potassium carbonate and a solvent like DMSO. researchgate.net

The general scheme for this process can be represented as: R₂NH + CO + S + R'X → R₂NC(O)SR' + HX

Dithiocarbamate (B8719985) fungicides are another major class of carbamothioic acid derivatives produced industrially. Their synthesis is generally straightforward and cost-effective, contributing to their widespread use in agriculture. nih.gov The global market for dithiocarbamate fungicides is substantial, with major products including Mancozeb, Propineb, and Thiram. businessresearchinsights.commdpi.com The fundamental reaction for producing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt can then be reacted with a metal salt to produce the final fungicide.

A general representation of dithiocarbamate salt formation is: R₂NH + CS₂ + NaOH → R₂NC(S)SNa + H₂O

The ease of synthesis and low production costs are key factors in the continued industrial importance of these compounds. nih.gov

Laboratory-Scale Preparative Methods

In a laboratory setting, a wider array of synthetic methods are employed to prepare carbamothioic acid derivatives with greater structural diversity.

A classic method for the synthesis of S-alkyl thiocarbamates is the reaction of thiols with isocyanates. However, this method can be limited. A more versatile one-pot, two-step synthesis utilizes trichloroacetyl chloride, which reacts with a thiol to form an S-trichloroacetyl thioester. This intermediate then reacts with an amine to yield the desired S-alkyl thiocarbamate in high yields. audreyli.com

Step 1: RSH + Cl₃C(O)Cl → RSC(O)CCl₃ + HCl Step 2: RSC(O)CCl₃ + 2R'₂NH → RSC(O)NR'₂ + R'₂NH₂Cl

Another efficient laboratory-scale method for preparing S-alkyl thiocarbamates is the Mitsunobu reaction. This one-pot protocol uses a thiol, an amine, and gaseous carbon dioxide in the presence of the Mitsunobu reagent (DEAD/Ph₃P), affording the products in good to excellent yields under mild conditions. organic-chemistry.orgthieme-connect.com

For the synthesis of S-aryl dithiocarbamates, a common laboratory approach involves the reaction of an aryl diazonium salt with carbon disulfide and an amine. This method is advantageous as it is often performed under mild, transition-metal-free conditions in water, making it a greener alternative. rsc.org

A general scheme is as follows: ArN₂⁺X⁻ + CS₂ + 2R₂NH → ArSC(S)NR₂ + N₂ + R₂NH₂⁺X⁻

Furthermore, S-aryl dithiocarbamates can be prepared via the copper-catalyzed cross-coupling of aryl iodides with tetraalkylthiuram disulfides. organic-chemistry.org This method exhibits good functional group tolerance and provides access to a wide range of S-aryl dithiocarbamates.

Table 1: Comparison of Laboratory-Scale Syntheses of Carbamothioic Acid Derivatives

| Method | Starting Materials | Reagents/Conditions | Products | Yields | Reference |

|---|---|---|---|---|---|

| Trichloroacetyl Chloride Method | Thiol, Amine | Trichloroacetyl chloride, then amine | S-Alkyl thiocarbamates | High | audreyli.com |

| Mitsunobu Reaction | Thiol, Amine, CO₂ | DEAD, Ph₃P | S-Alkyl thiocarbamates | 80-99% | organic-chemistry.org |

| Diazonium Salt Reaction | Aryl diazonium salt, Amine, CS₂ | Water, Room Temperature | S-Aryl dithiocarbamates | Good to Excellent | rsc.org |

| Copper-Catalyzed Coupling | Aryl iodide, Tetraalkylthiuram disulfide | CuCl₂, K₂CO₃ | S-Aryl dithiocarbamates | Very Good | organic-chemistry.org |

Advanced Synthetic Approaches

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of carbamothioic acid derivatives, including the use of novel materials and energy sources.

Direct Co-condensation Techniques for Organosilica Materials

A novel approach to functional materials involves the incorporation of carbamothioic acid functionalities into periodic mesoporous organosilica (PMO) materials. This is achieved through a direct co-condensation method. In this technique, an organosilane precursor containing a carbamothioic acid bridge, such as N,S-bis[3-(triethoxysilyl)propyl]carbamothioic acid, is co-condensed with a silica (B1680970) source like tetraethyl orthosilicate (B98303) (TEOS). This process, often templated by a surfactant under acidic conditions, results in the formation of PMO materials with carbamothioic acid groups integrated into the silica framework.

These materials exhibit high surface areas, well-ordered mesoporous structures, and thermal stability of the carbamothioic acid groups up to 250 °C. This direct synthesis method allows for a uniform distribution of the functional groups throughout the material.

Microwave-Mediated Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. While direct microwave-mediated synthesis of carbamothioic acid itself is not widely reported, the synthesis of its derivatives, such as thiosemicarbazones (which contain a thiocarbamide substructure), has been successfully achieved using this technology.

The synthesis of thiosemicarbazide (B42300) intermediates from isothiocyanates and hydrazine (B178648) hydrate (B1144303) can be performed under microwave irradiation, significantly reducing reaction times compared to conventional heating. These intermediates are then reacted with aldehydes, also under microwave irradiation, to produce thiosemicarbazones in high purity and with satisfactory yields. This suggests the potential for applying microwave technology to other synthetic routes for carbamothioic acid derivatives, offering a faster and more efficient alternative to traditional methods.

Catalytic Reaction Systems for Carbamothioic Acid Formation

Catalysis plays a crucial role in the modern synthesis of carbamothioic acid derivatives, enabling milder reaction conditions and greater efficiency.

A notable example is the straightforward transformation of Boc-protected amines into thiocarbamates. This methodology utilizes tert-butoxide lithium as the sole base, avoiding the need for hazardous reagents and metal catalysts. The reaction proceeds through an isocyanate intermediate and demonstrates scalability. nih.govrsc.org This sustainable approach is applicable to a wide range of thiol substrates, including cyclic and acyclic, as well as primary and secondary thiols, leading to the corresponding thiocarbamates in high yields. nih.gov

Another catalytic approach involves the use of copper catalysts for the synthesis of dithiocarbamates. For instance, a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide provides a wide array of functionalized dithiocarbamates in very good yields under mild conditions. organic-chemistry.org Similarly, copper-catalyzed C(sp²)-S bond formation between aryl iodides and tetramethylthiuram monosulfide is an effective method for preparing aryl dithiocarbamates. organic-chemistry.org

Visible light photocatalysis also presents a green and efficient method for synthesizing S-aryl dithiocarbamates without the need for transition-metal catalysts or ligands. researchgate.net

Table 2: Advanced Synthetic Approaches for Carbamothioic Acid Derivatives

| Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Direct Co-condensation | Incorporation of functional groups into organosilica materials. | Synthesis of periodic mesoporous organosilica with carbamothioic acid groups. | |

| Microwave-Mediated Synthesis | Accelerated reaction times and improved yields. | Potential for rapid synthesis of thiocarbamate and dithiocarbamate derivatives. | |

| Catalytic Systems | Milder conditions, higher efficiency, and sustainability. | Lithium tert-butoxide-mediated synthesis of thiocarbamates from Boc-protected amines. | nih.govrsc.org |

| Copper-catalyzed synthesis of dithiocarbamates. | organic-chemistry.org | ||

| Visible-light photocatalysis for S-aryl dithiocarbamate synthesis. | researchgate.net |

Chemical Derivatization and Functionalization

The functional group of carbamothioic acid serves as a versatile platform for a variety of chemical transformations. These reactions enable the synthesis of a diverse range of derivatives with applications spanning from materials science to pharmaceuticals. The following subsections explore specific derivatization pathways.

The esterification of carbamothioic acid predominantly leads to the formation of S-esters, known as thiocarbamates or thiourethanes. wikipedia.org These compounds exist in two isomeric forms: O-thiocarbamates [ROC(=S)NR₂] and S-thiocarbamates [RSC(=O)NR₂]. wikipedia.org The synthesis of S-thiocarbamates can be achieved through several methodologies, each with distinct mechanisms.

One common approach involves the reaction of a thiol with an isocyanate. This reaction proceeds via the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon of the isocyanate. For instance, various S-aryl thiocarbamates have been synthesized by warming the appropriate thiol with phenyl isocyanate. rsc.org The alkaline hydrolysis of these esters has been studied extensively, and the mechanism is confirmed to be a dissociative E1cB (Elimination Unimolecular conjugate Base) process, which proceeds through an isocyanate intermediate. rsc.orgrsc.org

Another versatile method is the reaction of amines with carbonyl sulfide (B99878) (COS) to form thiocarbamate salts, which can then be alkylated. wikipedia.orgresearchgate.net Selenium-catalyzed carbonylation of amines with carbon monoxide and elemental sulfur, followed by alkylation, also yields S-alkyl thiocarbamates under mild conditions. researchgate.net

The Riemschneider thiocarbamate synthesis provides a pathway where thiocyanates react with water or alcohols to form thiocarbamates. wikipedia.org Additionally, thiocarbamoyl chlorides, such as dimethylthiocarbamoyl chloride, can react with alcohols or thiols to produce the corresponding thiocarbamates. wikipedia.org

A summary of selected synthetic methods for S-thiocarbamate esters is presented below.

Table 1: Synthetic Methods for S-Thiocarbamate Esters

| Reactants | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Thiol + Isocyanate | Heat | S-Aryl Thiocarbamate | rsc.org |

| Amine + Carbonyl Sulfide | - | Thiocarbamate Salt | wikipedia.org |

| Amine + CO + Sulfur | Selenium Catalyst, Alkyl Halide | S-Alkyl Thiocarbamate | researchgate.net |

| Thiocyanate + Alcohol/Water | - | S-Thiocarbamate | wikipedia.org |

| Thiol + Thiocarbamoyl Chloride | - | S-Thiocarbamate | wikipedia.org |

| Isocyanide + Thiosulfonate | Sodium Iodide | Secondary Thiocarbamate | organic-chemistry.org |

While simple anhydrides of carbamothioic acid are uncommon, mixed anhydrides derived from its close relative, dithiocarbamic acid, have been synthesized and utilized as effective acylating agents. A notable class includes polymer-bound mixed carboxylic dithiocarbamic anhydrides. acs.org

These solid-phase reagents are prepared by first generating a polymer-bound dithiocarbamate salt. This is achieved by reacting a polymeric support, such as a Merrifield resin (chloromethylated polystyrene), with an amine, followed by treatment with carbon disulfide in the presence of a base like sodium hydroxide. The resulting polymeric dithiocarbamate salt is then acylated with an acid chloride (e.g., acetyl chloride or benzoyl chloride) to yield the mixed carboxylic dithiocarbamic anhydride (B1165640). acs.org

The mechanism involves the nucleophilic attack of the dithiocarbamate anion on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the mixed anhydride. acs.orgyoutube.com These polymer-bound anhydrides have demonstrated high selectivity for the acylation of amines over alcohols, making them useful and recyclable reagents in organic synthesis. acs.org For example, polymer-bound acetic dithiocarbamic anhydride has been used to acetylate amines like aniline (B41778) in high yield. acs.org

Isothiocyanates (R-N=C=S) are frequently synthesized from precursors derived from dithiocarbamic acid, which is formed from the reaction of a primary amine with carbon disulfide (CS₂). nih.govcbijournal.com The general pathway is a two-step, one-pot procedure:

Formation of a Dithiocarbamate Salt: A primary amine reacts with carbon disulfide, typically in the presence of a base (e.g., triethylamine, sodium bicarbonate), to form a dithiocarbamate salt. cbijournal.comnih.gov

Desulfurization: The intermediate dithiocarbamate salt is treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate functional group. nih.govsemanticscholar.org

A wide variety of desulfurizing agents have been developed to effect this transformation, each with its own advantages regarding reaction conditions, yield, and substrate scope. The choice of reagent can be crucial, especially for sensitive or electron-deficient substrates. researchgate.net For instance, the use of molecular iodine in a water/ethyl acetate (B1210297) biphasic system with sodium bicarbonate is considered an environmentally benign and cost-effective method. cbijournal.comresearchgate.net Other reagents like tosyl chloride allow for the in situ generation of the dithiocarbamate salt, followed by rapid decomposition to the isothiocyanate. nih.gov

The general mechanism for desulfurization involves the activation of one of the sulfur atoms of the dithiocarbamate, making it a good leaving group. This is followed by an intramolecular cyclization or elimination step that expels the activated sulfur moiety and forms the stable isothiocyanate product. researchgate.net

Table 2: Selected Desulfurizing Agents for the Conversion of Dithiocarbamates to Isothiocyanates

| Desulfurizing Agent | Base/Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | Environmentally friendly, biphasic system, good yields. | researchgate.net, cbijournal.com |

| Tosyl Chloride (TsCl) | - | Permits in situ generation of dithiocarbamate; high yields. | nih.gov |

| Chlorosilanes (e.g., Me₃SiCl) | Base | Inexpensive reagents, one-pot method from amines. | tandfonline.com |

| Tetrapropylammonium Tribromide (TPATB) | Sodium Bicarbonate (NaHCO₃) | Mild, non-toxic reagent, effective in biphasic media. | semanticscholar.org, cbijournal.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP or DABCO (catalyst) | Volatile by-products, simple workup. | cbijournal.com |

| Cyanuric Chloride | Aqueous conditions | Effective for electron-deficient substrates. | researchgate.net |

| Heavy Metal Salts (e.g., Lead Nitrate) | - | Traditional method, effective but involves toxic metals. | wikipedia.org |

Mechanistic Investigations of Carbamothioic Acid Reactions

Hydrolysis and Degradation Mechanisms of Carbamothioic Acid Derivatives

The stability and degradation of carbamothioic acid derivatives are significantly influenced by their chemical environment. Hydrolysis, in particular, represents a key degradation pathway.

Aqueous Solution Degradation Studies

The degradation of carbamothioic acid derivatives in aqueous solutions is a critical area of study, particularly for understanding their environmental fate. While some thiocarbamates are stable in acidic aqueous media, their stability generally decreases with sequential oxidation to thiocarbamate sulfoxide (B87167) and then to thiocarbamate sulfone. who.int In contrast, some gold(III) dithiocarbamate (B8719985) derivatives have been observed to undergo complete hydrolysis within one hour under physiological conditions. acs.org

The persistence of these compounds can vary significantly. For instance, tests on O-isobutyl ethylthiocarbamate showed less than 10% hydrolysis over five days, indicating high hydrolytic stability with a half-life of over a year. europa.eu However, in the presence of soil, microbes, and plants, the degradation of several thiocarbamates, including molinate, is rapid, occurring within weeks. inchem.org This suggests that microbial activity plays a significant role in the breakdown of these compounds in the environment. inchem.org

Bacterial consortia have been shown to efficiently degrade pesticides like thiobencarb (B1683131) through oxidative and hydrolytic processes. frontiersin.org This metabolic activity leads to the formation of more hydrophilic metabolites such as carbamothioic acid, diethyl-, S-ethyl ester, and benzenecarbothioic acid, S-methyl ester. frontiersin.orgresearchgate.net

Kinetic Analyses of Hydrolytic Pathways

Further kinetic investigations into the degradation of O-Aryl N-Arylthioncarbamates to aryloxide ions and isothiocyanates have allowed for the measurement of rate constants for both the forward and reverse reactions. lookchem.com This enables the determination of rates and equilibrium constants for all steps involved in the degradation pathway. lookchem.com The degradation kinetics of pesticides like fipronil (B1672679) and thiobencarb have been modeled using first-order exponential decline, a common approach for such processes. nih.gov

Interactive Table: Degradation of Thiobencarb in Soil

This table displays the degradation kinetics of thiobencarb in different soil conditions when inoculated with the bacterial strain TM.

| Initial Concentration (μg/g) | Soil Condition | Moisture Content | k (+/-) |

| 15 | Sterile | Low (20% v/w) | 3.61 |

| 150 | Sterile | Low (20% v/w) | 2.28 |

| 15 | Sterile | High (100% v/w) | - |

| 150 | Sterile | High (100% v/w) | - |

k (+/-) represents the degradation rate constant. Data from a study on thiobencarb degradation kinetics. frontiersin.org

Biological Interaction Mechanisms (Enzymatic and Molecular Level)

The biological activity of carbamothioic acid derivatives is rooted in their interactions with essential enzymes and other molecular targets.

Inhibition Mechanisms of Fungal Mitochondrial Enzymes

A primary mechanism of action for many carbamothioic acid derivatives, particularly those used as fungicides, is the inhibition of fungal mitochondrial enzymes. vulcanchem.com This disruption of mitochondrial function interferes with energy production within the fungal cells, leading to their death. vulcanchem.com For instance, carbamothioic acid, dimethyl-, S-methyl ester is known to act through this mechanism. vulcanchem.com While the specific enzymes are often part of the electron transport chain, the presence of redundant respiratory pathways in some fungi like Candida albicans can present a challenge for direct inhibition. nih.gov However, targeting mitochondria remains a viable strategy for developing new antifungal agents. nih.gov

Molecular Interactions with Biological Targets

At the molecular level, the carbamothioate group can form covalent bonds with nucleophilic residues, such as those found in enzymes or receptors. smolecule.com This interaction can lead to the inhibition of the target molecule's function. For example, some substituted carbamothioic amine-1-carbothioic thioanhydrides have been proposed to inhibit the free thiols and consequently the cysteine proteases of T. vaginalis. researchgate.net

Molecular docking studies have been employed to investigate the interactions of carbamothioic acid derivatives with biological targets. For instance, the interaction of Cartap (B107815), a carbamothioic acid derivative, with Angiotensin-Converting Enzyme-2 (ACE-2) has been modeled, providing insights into potential binding affinities. nih.gov The functional groups attached to the carbamothioic acid backbone, such as phenyl and ethyl ester groups, can significantly influence the compound's solubility, stability, and interaction with these biological targets. ontosight.ai

Interactive Table: Molecular Docking of Carbamothioic Acid Derivative with ACE-2

This table shows the calculated potential energy of interaction and free energy of hydration for Cartap with ACE-2.

| Compound | PubChem CID | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Cartap | 27159 | -54.50 | -15.30 |

ΔE represents the potential energy of interaction, and ΔG represents the free energy of hydration. Data from a molecular docking study. nih.gov

Fundamental Organic Reaction Mechanisms Involving the Carbamothioic Moiety

The carbamothioic acid moiety can participate in a variety of fundamental organic reactions. Its reactivity is influenced by the electronic and steric properties of the dithiocarbamate group (-S-C(=S)-N-). vulcanchem.com

Nucleophilic addition is a key reaction type for the carbonyl group present in carbamothioic acid derivatives. uobasrah.edu.iq In these reactions, a nucleophile attacks the electrophilic carbonyl carbon. uobasrah.edu.iq The reaction can be catalyzed by either acid or base and typically proceeds in two steps. uobasrah.edu.iq

The synthesis of carbamothioic acid esters often involves the reaction of a corresponding dithiocarbamate salt with an alkylating agent. vulcanchem.com For example, carbamothioic acid, dimethyl-, S-methyl ester can be synthesized from sodium dimethyldithiocarbamate (B2753861) and a methylating agent. vulcanchem.com

The carbamothioic acid moiety can also be involved in more complex transformations. For instance, the reaction of CS₂, amines, and sulfoxonium ylides in water can lead to the formation of β-keto dithiocarbamates. acs.org Additionally, the conversion of carboxylic acids to other functional groups often involves mechanisms that can be conceptually related to reactions involving the carbamothioic acid moiety. For example, the conversion of carboxylic acids to acid chlorides using thionyl chloride proceeds through a nucleophilic attack on the thionyl chloride, followed by the formation of a better leaving group, a chlorosulfite intermediate. libretexts.org Similarly, the formation of amides from carboxylic acids can be facilitated by activating agents like DCC, which form a good leaving group that can be displaced by an amine. libretexts.org

Advanced Spectroscopic and Analytical Characterization of Carbamothioic Acid Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional structure and functional group composition of carbamothioic acid compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used. ontosight.ai

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of carbamothioic acid derivatives. solubilityofthings.comfoodandnutritionjournal.org Both ¹H and ¹³C NMR are utilized to map the carbon and proton frameworks of these molecules. solubilityofthings.comrsc.org

In ¹H NMR spectra, the chemical shifts of protons provide information about their local electronic environment. For instance, protons on carbons adjacent to the carbonyl group in carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region. libretexts.org The protons attached to the nitrogen in the amide group of carbamothioates show signals in the range of δ 7.5-8.5 ppm. libretexts.org

¹³C NMR spectroscopy is instrumental in identifying the carbon skeleton. The carbonyl carbon of carboxylic acid derivatives, including carbamothioates, typically appears in the downfield region of the spectrum, between approximately 160 and 180 ppm. libretexts.org The chemical shift of the thiocarbonyl (C=S) carbon in related thioamide structures has been observed at even further downfield shifts, around 207.0 ppm. rsc.org The specific chemical shifts are influenced by the substituents on the carbamothioic acid moiety. For example, in a study of carbocationic species, it was noted that increased electron-withdrawing character of substituents leads to a more downfield shift of the adjacent carbon atom. dalalinstitute.com

Below is a table summarizing typical NMR spectral data for carbamothioate and related structures.

| Nucleus | Functional Group Environment | Typical Chemical Shift (ppm) | Reference |

| ¹H | Protons on carbon alpha to C=O | 2.0 - 3.0 | libretexts.org |

| ¹H | N-H of amide group | 7.5 - 8.5 | libretexts.org |

| ¹³C | Carbonyl carbon (C=O) | 160 - 180 | libretexts.org |

| ¹³C | Thiocarbonyl carbon (C=S) | ~207 | rsc.org |

This table presents generalized data; actual chemical shifts can vary based on the specific molecular structure and solvent used.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub For carbamothioic acid derivatives, IR spectroscopy helps confirm the presence of characteristic groups such as the carbonyl (C=O), amine (N-H), and carbon-sulfur (C-S) bonds. ontosight.ai

The carbonyl (C=O) stretching vibration is one of the most prominent absorptions in the IR spectrum of these compounds, typically appearing as a strong band in the region of 1630-1750 cm⁻¹. libretexts.orglibretexts.org The exact frequency can indicate the nature of the carbamothioic acid derivative. For example, amides generally absorb in the lower end of this range (1630-1690 cm⁻¹). ucla.edu The N-H stretching vibrations of the amide group are also characteristic, appearing in the region of 3300–3500 cm⁻¹. pressbooks.pub Primary amides will show two bands in this region, while secondary amides show one. ucla.edu

The following table lists characteristic IR absorption frequencies for functional groups relevant to carbamothioic acids.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

| N-H (Amide) | Stretch | 3300 - 3500 | Medium | pressbooks.pub |

| C-H (Alkane) | Stretch | 2850 - 3000 | Strong | uc.edu |

| C=O (Amide) | Stretch | 1630 - 1690 | Strong | ucla.edu |

| C-N | Stretch | 1000 - 1250 | Medium-Strong | uc.edu |

Note: The precise wavenumber can be influenced by factors such as conjugation and hydrogen bonding. libretexts.orglibretexts.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, including carbamothioic acid derivatives. researchgate.netresearchgate.net These methods allow for the calculation of molecular geometries, vibrational frequencies, and other spectroscopic parameters. nepjol.infoscirp.org

By employing methods like DFT with basis sets such as 6-311+G**, researchers can investigate the structural stability of different conformers of carbamothioic acid molecules. researchgate.netresearchgate.net For instance, calculations on carbamothioyl chloride (NH₂COSCl) predicted the trans conformation to be the most stable. researchgate.netresearchgate.net These computational studies can also predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to make detailed vibrational assignments. researchgate.netahievran.edu.tr This synergy between theoretical calculations and experimental data provides a more robust characterization of the molecule. scirp.org

Computational models can also predict other spectroscopic parameters, such as the energy barriers for internal rotation around single bonds, providing insight into the molecule's dynamic behavior. researchgate.netresearchgate.net For example, the rotational barrier around the C-N bond in NH₂COSCl was calculated to be approximately 12 kcal/mol. researchgate.netresearchgate.net

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of carbamothioic acid compounds from complex mixtures. lookchem.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method. aurora-universities.eu

HPLC is a cornerstone of modern analytical chemistry, enabling the efficient separation of non-volatile and semi-volatile compounds. aurora-universities.eu For the analysis of carbamothioic acid derivatives, reverse-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase.

Following separation by HPLC, carbamothioic acid compounds can be detected and quantified using Ultraviolet (UV) or Diode Array Detectors (DAD). ctlatesting.com These detectors measure the absorbance of UV-Vis light by the analyte as it elutes from the HPLC column. measurlabs.com

A standard UV detector measures absorbance at a single, pre-selected wavelength. measurlabs.com In contrast, a DAD, also known as a photodiode array (PDA) detector, can simultaneously measure the absorbance across a wide range of wavelengths. ctlatesting.comscioninstruments.com This provides a complete UV-Vis spectrum for each point in the chromatogram, which is highly advantageous for identifying compounds and assessing peak purity. scioninstruments.com

The choice of wavelength for detection is critical and depends on the chromophores present in the molecule. The carbonyl group and any aromatic rings within the carbamothioic acid structure will absorb UV light. libretexts.org For many organic acids and related compounds, detection is often performed at wavelengths around 210 nm or 254 nm. perkinelmer.comsigmaaldrich.com The ability of DAD to collect full spectral data allows for the selection of the optimal wavelength for each compound in a mixture, maximizing sensitivity and selectivity. scioninstruments.com This technique is widely used in various fields, including pharmaceutical and food analysis, for the quantification of active ingredients and other components. ctlatesting.commeasurlabs.com

High-Performance Liquid Chromatography (HPLC) Techniques

Fluorescence and Chemiluminescence Detection Methods

Fluorescence and chemiluminescence are highly sensitive detection methods used in the analysis of carbamothioic acid derivatives. These techniques often involve chemical derivatization to convert non-luminescent or weakly luminescent compounds into species that emit light, thereby enhancing detection limits. edpsciences.org

Fluorescence Detection:

Fluorescence-based methods typically require a derivatization step where a fluorescent tag is attached to the analyte. Common fluorogenic reagents include dansyl chloride (dans-Cl) and fluorescamine. edpsciences.org The dans-Cl technique has been successfully applied to detect carbamates in various samples, achieving low nanogram detection limits. edpsciences.org Fluorescamine reacts rapidly with primary amines, which can be generated from the hydrolysis of carbamates, to produce highly fluorescent derivatives. edpsciences.org This method is particularly useful for post-column high-performance liquid chromatography (HPLC) detection. edpsciences.org

Chemiluminescence Detection:

Chemiluminescence (CL) offers exceptional sensitivity, often reaching detection limits in the attomole range, because it does not require an external light source, thus eliminating scattering issues. mdpi.comshimadzu.com One approach involves the post-column conversion of carbamates into methylamine (B109427) via UV irradiation. The resulting methylamine is then detected through a chemiluminescence reaction, for instance, with tris(2,2'-bipyridyl)ruthenium(III). researchgate.net Another method, photoinduced chemiluminescence (PICL), involves the on-line irradiation of the pesticides with UV light, followed by oxidation with cerium(IV) in the presence of a sensitizer (B1316253) like quinine (B1679958). researchgate.net This PICL method has demonstrated great selectivity for carbamate (B1207046) pesticides containing sulfur. researchgate.net

Research Findings on Luminescence Detection of Carbamothioic Acid Derivatives:

| Technique | Derivatizing Agent/Method | Key Findings | Detection Limits (LODs) |

| Fluorescence | Dansyl Chloride (dans-Cl) | Applied to water and soil samples without extensive cleanup. edpsciences.org | Low nanogram range. edpsciences.org |

| Fluorescence | Fluorescamine | Reacts with primary amines from carbamate hydrolysis; suitable for post-column HPLC. edpsciences.org | Subnanogram quantities. edpsciences.org |

| Chemiluminescence | Post-column UV photolysis and reaction with tris(2,2'-bipyridyl)ruthenium(III) | Effective for N-methylcarbamates like bendiocarb (B1667985) and carbaryl. researchgate.net | Not specified. |

| Photoinduced Chemiluminescence (PICL) | UV irradiation and oxidation with Ce(IV) and quinine sensitizer | Highly selective for sulfur-containing carbamates. researchgate.net | 2.0–5.0 µg L⁻¹ for various carbamates. researchgate.net |

Mass Spectrometry (MS) Coupling for Identification and Quantification

Mass spectrometry, particularly when coupled with chromatographic separation techniques, is a powerful tool for the definitive identification and quantification of carbamothioic acid compounds.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique. The high selectivity of MS can help mitigate matrix effects, which are common in complex samples. researchgate.net For instance, in the analysis of carbamates, using magnetic molecularly imprinted polymers for sample preparation before LC-MS analysis resulted in significantly lower matrix effects compared to conventional solid-phase extraction. researchgate.net

Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the mass determination capabilities of MS. nih.gov This technique is ideal for analyzing small quantities of analytes. nih.gov For instance, carbohydrates derivatized with a fluorophore can be analyzed by CE-ESI-MS (electrospray ionization-mass spectrometry), where the derivatizing agent not only facilitates fluorescence detection but also enhances electrophoretic separation by introducing a charge. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC-MS) is a "gold standard" for the identification of volatile and semi-volatile organic compounds due to its ability to perform a 100% specific test. thermofisher.comwikipedia.org The technique separates complex mixtures in the gas chromatograph before the components are ionized, fragmented, and detected by the mass spectrometer. thermofisher.com

In the context of carbamothioic acid derivatives, GC-MS analysis often reveals characteristic fragmentation patterns. The electron impact fragmentation of thiocarbamate compounds is typically dominated by the formation of carbamothioic S-acids and amide species. conicet.gov.ar For example, O-alkyl-N-ethoxycarbonyl thiocarbamates show parent ion peaks and logical fragment ruptures that can be assigned to specific ionic fragments. conicet.gov.ar However, a challenge with GC-MS is the potential for thermal degradation of carbamates in the hot injection port, which could lead to the analysis of degradation products rather than the original molecule. researchgate.netwikipedia.org

Key GC-MS Parameters for Carbamothioic Acid Derivative Analysis:

| Parameter | Description | Example Application |

| Column | A capillary column with a specific stationary phase separates compounds based on boiling point and polarity. thermofisher.com | A 19091J-433 HP-5 column (30 m x 0.32 mm x 0.25 mm) has been used for O-alkyl-N-ethoxycarbonylthiocarbamates. conicet.gov.ar |

| Carrier Gas | An inert gas propels the sample through the column. thermofisher.com | Helium is a commonly used carrier gas. conicet.gov.aroup.com |

| Ionization | Electron or chemical ionization sources are used to ionize and fragment the separated compounds. thermofisher.com | Electron impact ionization at 70 eV is a standard method. oup.com |

| Detector | A mass analyzer, such as a quadrupole or ion trap, separates ions based on their mass-to-charge ratio. thermofisher.com | Single quadrupole and triple quadrupole systems are common. thermofisher.com |

Specialized Analytical Approaches

Specialized analytical techniques have been developed to enhance the efficiency, selectivity, and speed of carbamothioic acid analysis.

Automated Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a highly selective sample preparation technique used to isolate and concentrate analytes from complex matrices. thermofisher.comchromatographyonline.com Automating the SPE process significantly improves throughput, reproducibility, and reduces solvent consumption and operator time. thermofisher.comgilson.com

Automated SPE systems, such as the Thermo Scientific Dionex AutoTrace 280, can process multiple samples in a few hours with minimal hands-on time. thermofisher.com The process typically involves conditioning the SPE sorbent, loading the sample, washing away interferences, and eluting the purified analytes. chromatographyonline.com The choice of sorbent is critical and depends on the polarity of the analytes and the matrix. chromatographyonline.com For extracting organic pollutants from aqueous samples, reversed-phase materials like C18-bonded silica (B1680970) are widely used. oup.com

Steps in a Typical Automated SPE Protocol:

| Step | Purpose | Considerations |

| Conditioning | Activates the sorbent surface to ensure proper interaction with the sample. chromatographyonline.com | A soak step can be included to improve surface activation. chromatographyonline.com |

| Sample Loading | The sample is passed through the SPE cartridge or disk to retain the analytes. | Sample chemistry, such as pH, may need adjustment to optimize retention. chromatographyonline.comepa.gov |

| Washing | Removes interfering compounds from the sorbent. | The wash solvent should not elute the analytes of interest. |

| Elution | A strong solvent is used to desorb the analytes from the sorbent. | The elution solvent is chosen to effectively recover the analytes in a small volume. thermofisher.com |

Colorimetric Detection Strategies (e.g., Nanoparticle-Based)

Colorimetric detection methods, particularly those utilizing gold or silver nanoparticles, offer simple, rapid, and cost-effective assays. mdpi.com The unique optical properties of these nanoparticles, which are sensitive to their aggregation state, form the basis of these detection strategies. mdpi.commdpi.com

A notable application is the detection of cartap (B107815) residues, a carbamothioic acid derivative. A method was developed using silver nanoparticles (AgNPs) as a colorimetric sensor in conjunction with magnetic molecularly imprinted polymers (Fe₃O₄@mSiO₂@MIPs). nih.gov The MIPs selectively recognize and separate cartap from the sample, and the subsequent interaction with AgNPs leads to a color change that can be observed by the naked eye or quantified using a UV-vis spectrophotometer. nih.gov This method achieved a limit of detection (LOD) of 0.01 mg/L for cartap. nih.gov

Gold nanoparticle (AuNP)-based assays often rely on the aggregation of AuNPs, which causes a color change from red to blue. nih.gov This aggregation can be induced by the specific interaction between the functionalized AuNPs and the target analyte. mdpi.com

Capillary Electrophoresis in Carbamothioic Acid Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that consumes low volumes of solvent and sample. researchgate.net It is particularly useful for the analysis of charged molecules and for separating enantiomers. researchgate.netuliege.be

In the analysis of carbamothioic acid derivatives, CE can be used to separate complex mixtures. For instance, benzoate (B1203000) derivatives in soy sauce were successfully analyzed by capillary zone electrophoresis (CZE) after a microextraction step. jfda-online.com The separation was achieved in under 10 minutes. jfda-online.com

CE is also a powerful tool for chiral separations. By adding chiral selectors, such as cyclodextrin (B1172386) derivatives, to the background electrolyte, enantiomers of chiral compounds can be resolved. researchgate.net Non-aqueous capillary electrophoresis (NACE) has been employed for the enantioseparation of amino acid derivatives using quinine and its derivatives as chiral additives. uliege.be This approach relies on the formation of diastereomeric ion pairs between the cationic chiral selector and the anionic analytes, leading to different electrophoretic mobilities. uliege.be

Derivatization Strategies for Enhanced Analytical Sensitivity

The analysis of carbamothioic acid and its related compounds often presents challenges due to their inherent chemical properties. Many of these molecules exhibit low volatility, thermal instability, and lack strong native chromophores or fluorophores, which can result in poor sensitivity and chromatographic performance in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). restek.comrsc.org To overcome these limitations, derivatization strategies are widely employed. diva-portal.org Derivatization is a chemical modification process that converts the analyte into a derivative with properties more suitable for a given analytical method, thereby enhancing detection sensitivity and improving separation efficiency. diva-portal.orgacademicjournals.org These strategies can be broadly categorized into pre-column and post-column derivatization. academicjournals.org

Pre-column derivatization, where the reaction occurs before the sample is introduced into the analytical system, is a popular approach that offers greater flexibility in reaction conditions and often results in more stable derivatives. springernature.comresearchgate.net Post-column derivatization involves reacting the analyte after it has been separated on the chromatographic column but before it reaches the detector; this method is particularly useful for analytes that are difficult to separate in their derivatized form. spkx.net.cnpickeringlabs.com

The primary goals of derivatization for carbamothioic acid-related compounds are to:

Introduce a chromophoric or fluorophoric tag to enhance UV-Visible or fluorescence detection. researchgate.netedpsciences.org

Increase the volatility and thermal stability of the analyte for GC analysis. restek.comsigmaaldrich.com

Improve ionization efficiency for more sensitive detection in Mass Spectrometry (MS). fujifilm.com

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization primarily focuses on attaching a molecule (a "tag") that can be easily detected by common HPLC detectors.

UV-Visible Detection Enhancement To improve detection by UV-Vis spectrophotometry, a derivatizing agent containing a strong chromophore is used. This chemical tag increases the molar absorptivity of the analyte at a specific wavelength, leading to a more significant detector response. upi.edu For compounds containing amino groups, such as amino acids or certain carbamothioic acid derivatives, phenylisothiocyanate (PITC) is a widely used reagent. nih.gov PITC reacts with primary and secondary amines to form a phenylthiocarbamyl (PTC) derivative, which has a strong UV absorbance at approximately 254 nm. academicjournals.orgnih.gov The reaction is typically rapid, often completing within 20 minutes at room temperature. nih.gov Another approach involves using reagents like p-dimethylaminobenzaldehyde (DMAB), which reacts with specific functional groups to form a chromophoric adduct. researchgate.net

Fluorescence Detection Enhancement Fluorescence detection generally offers superior sensitivity and selectivity compared to UV-Vis detection. edpsciences.org This is achieved by labeling the analyte with a fluorescent tag (a fluorophore). Several reagents are available for this purpose, reacting with the functional groups present in carbamothioic acid analogs.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): This is a highly effective pre-column derivatizing reagent that reacts with both primary and secondary amines to yield stable, highly fluorescent derivatives. springernature.comwaters.com The reaction is simple and occurs in a single step. waters.com The resulting AQC-derivatives can be detected with high sensitivity. researchgate.net

o-Phthalaldehyde (OPA): OPA is a classic reagent used in both pre- and post-column derivatization. pickeringlabs.com It reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. This method is a cornerstone of post-column derivatization for carbamate pesticides, where the carbamate is first hydrolyzed to release methylamine, which then reacts with OPA. pickeringlabs.comresearchgate.net

3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS): This reagent is specifically designed to enhance detection in LC-MS by introducing an aminopyridyl group. fujifilm.com This modification increases the hydrophobicity of the derivative, improving its retention in reversed-phase HPLC, and significantly boosts ionization efficiency for mass spectrometry detection. fujifilm.com

Table 1: Derivatization Reagents for Enhanced HPLC Sensitivity of Carbamothioic Acid Analogs

| Reagent | Target Functional Group | Principle | Detection Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Phenylisothiocyanate (PITC) | Primary/Secondary Amines | Attaches a UV-active phenylthiocarbamyl group. | UV-Vis (254 nm) | Rapid, complete reaction at room temperature; allows detection as low as 1 pmol. | nih.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary/Secondary Amines | Forms highly stable, fluorescent adducts. | Fluorescence | Provides greater sensitivity and faster analysis compared to post-column methods. | springernature.comwaters.com |

| o-Phthalaldehyde (OPA) with Thiol | Primary Amines | Forms a highly fluorescent isoindole derivative. | Fluorescence | Commonly used in post-column systems after hydrolysis of the analyte. | pickeringlabs.comresearchgate.net |

| 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS) | Primary/Secondary Amines | Increases hydrophobicity and ionization efficiency. | LC-MS | Enables high-sensitivity analysis by mass spectrometry due to the high ionization efficiency of the aminopyridyl group. | fujifilm.com |

| Heptafluorobutyric anhydride (B1165640) (HFBA) | Amines, Hydroxyls, Thiols | Introduces a fluorinated group for electron capture detection. | GC-ECD, GC-MS | Reaction is significantly faster in supercritical CO2 than in organic solvents; provides excellent sensitivity. | researchgate.net |

Derivatization for Gas Chromatography (GC)

GC analysis requires analytes to be volatile and thermally stable. restek.com Carbamothioic acids and their polar analogs often require derivatization to replace active, polar hydrogens (on -COOH, -OH, -NH, and -SH groups) with nonpolar groups. sigmaaldrich.com

Silylation Silylation is the most common derivatization technique for GC analysis. sigmaaldrich.com It involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): These are powerful silylating agents that react with a wide range of polar functional groups to form TMS esters, ethers, and thioethers. restek.com The addition of a catalyst like trimethylchlorosilane (TMCS) often improves reaction efficiency. restek.com

MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms TBDMS derivatives, which are notably more stable and less sensitive to moisture than their TMS counterparts, providing more robust and reproducible results. sigmaaldrich.com

The general procedure involves heating the dried analyte with the silylating reagent in a suitable solvent before injection into the GC-MS system. restek.comsigmaaldrich.com

Acylation Acylation with reagents like acetic anhydride can also be used. mdpi.com This method is effective for protecting amine and hydroxyl groups, preventing unwanted reactions and improving chromatographic behavior. In-situ acylation has been successfully used to analyze unstable hair dye ingredients, a strategy applicable to reactive carbamothioic acid derivatives. mdpi.com

Table 2: Common Derivatization Strategies for GC Analysis of Carbamothioic Acid Analogs

| Reagent/Method | Target Functional Group | Principle | Derivative Formed | Key Advantage | Reference |

|---|---|---|---|---|---|

| BSTFA or MSTFA (+TMCS) | -COOH, -OH, -NH, -SH | Silylation | Trimethylsilyl (TMS) | Increases volatility and thermal stability for a wide range of polar compounds. | restek.com |

| MTBSTFA | -COOH, -OH, -NH, -SH | Silylation | tert-Butyldimethylsilyl (TBDMS) | Forms derivatives that are more stable and less moisture-sensitive than TMS derivatives. | sigmaaldrich.com |

| Acetic Anhydride | -OH, -NH2 | Acylation | Acetyl | Protects reactive groups, prevents on-column reactions, and stabilizes the analyte. | mdpi.com |

| Heptafluorobutyric anhydride (HFBA) | -OH, -NH2, -SH | Acylation | Heptafluorobutyryl (HFB) | Creates derivatives highly sensitive to Electron Capture Detection (ECD). | researchgate.net |

Computational and Theoretical Studies on Carbamothioic Acid Systems

Quantum Chemical Calculations and Molecular Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of carbamothioic acid systems. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

The three-dimensional arrangement of atoms in carbamothioic acids dictates their physical and chemical behavior. Conformational analysis through computational methods explores the different spatial orientations (conformers) of the molecule and their corresponding energies.

Studies using Density Functional Theory (DFT) and ab initio Møller-Plesset (MP2) calculations have been employed to investigate the structural stability of carbamothioic acid derivatives. For instance, calculations on carbamothioic acid S-chloride (NH2COSCl) predicted that the molecule predominantly exists in the trans conformation, where the carbonyl (C=O) and the S-Cl bonds are positioned anti (180°) to each other. The energy barriers for internal rotation are also critical parameters. For NH2COSCl, the twofold barrier for rotation around the N-C bond was calculated to be approximately 12 kcal/mol, while the asymmetric barrier for rotation around the C-S bond was found to be about 8 kcal/mol. This indicates a significant degree of rotational hindrance, suggesting a relatively rigid planar structure.

Table 1: Calculated Rotational Energy Barriers for Carbamothioic Acid S-Chloride

| Rotation Axis | Calculated Energy Barrier (kcal/mol) |

|---|---|

| N-C Bond | ~12 |

| C-S Bond | ~8 |

Data sourced from DFT-B3LYP and ab initio MP2 calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

In a theoretical study on the closely related carbamodithioic acid, quantum chemical calculations were used to determine its FMO properties. The HOMO and LUMO electron densities were found to be distributed across the molecule, with significant concentrations on the heteroatoms (nitrogen and sulfur) and the pi-bonds. This distribution highlights the potential active orbitals for donor-acceptor interactions, such as adsorption onto a metal surface. A smaller energy gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for a Carbamodithioic Acid System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.196 |

| ELUMO | -0.289 |

| Energy Gap (ΔE) | 4.907 |

Calculated using DFT B3LYP level of theory. Note: ELUMO is derived from the provided EHOMO and Energy Gap values.

Potential Energy Surfaces (PES) are multidimensional maps that illustrate the energy of a chemical system as a function of its geometry. By profiling the PES, chemists can identify the most favorable reaction pathways, locate transition states, and determine activation energy barriers.

Computational studies have extensively mapped the PES for the formation of carbamothioic acids from the reaction of amines with carbonyl sulfide (B99878) (OCS). For the reaction between dimethylamine (B145610) (DMA) and OCS, the pathway involves the addition of the amine's nitrogen atom to the carbon of OCS, followed by the transfer of a hydrogen atom to the sulfur atom. This process leads to the formation of N,N-dimethyl carbamothioic acid. The calculations, performed at a high level of theory (CCSD(T)/aug-cc-pVTZ//M0-62X/aug-cc-pVTZ), show that this reaction pathway has a significant energy barrier, which can be substantially lowered by the presence of a catalyst like water or formic acid. For example, a single water molecule can reduce the barrier height for the subsequent hydrogen transfer step by a significant margin.

Table 3: Relative Energies on the Potential Energy Surface for Amine + OCS Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| OCS + NH3 | Reactants | 0.0 |

| TS1 | Transition State (H-transfer to S) | +28.5 |

| P1 (Carbamothioic acid) | Product | +10.1 |

| OCS + DMA | Reactants | 0.0 |

| TS5 | Transition State (H-transfer to S) | +14.4 |

| P3 (N,N-dimethyl carbamothioic acid) | Product | +5.3 |

Energies are relative to the separated reactants. Data obtained at the CCSD(T)/aug-cc-pVTZ//M0-62X/aug-cc-pVTZ level.

Molecular Dynamics Simulations

While quantum calculations typically focus on static systems at 0 Kelvin, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic evolution of molecular systems. These simulations solve Newton's equations of motion for a group of interacting atoms, providing a view of molecular motions, conformational changes, and interactions over time.

MD simulations, often complemented by quantum chemical calculations, are instrumental in identifying the active sites of a molecule responsible for its reactivity. For carbamothioic acid and its analogues, these studies confirm the role of specific atoms and functional groups in chemical interactions.

Based on the distribution of frontier molecular orbitals (HOMO/LUMO) and natural atomic charges, the primary reactive sites in carbamodithioic acid have been identified. The sulfur and nitrogen heteroatoms, along with the π-system of the thiocarbonyl group (C=S), are the principal centers for interaction. The HOMO is often localized on these sites, indicating they are the centers of electron donation in reactions, while the LUMO distribution points to the sites susceptible to nucleophilic attack.

A crucial output of quantum chemical calculations is the determination of the lowest-energy, or "optimized," geometry of a molecule. This provides precise data on bond lengths, bond angles, and dihedral angles. These geometric parameters are essential for understanding the molecule's structure and steric properties.

Theoretical studies on carbamothioic acid derivatives involve full geometry optimization to find the most stable molecular structure. Analysis of these optimized structures reveals key geometric features. For instance, in related systems, the bond angles around the central carbon atom suggest a planar geometry with sp² hybridization, which facilitates delocalization of electron density within the molecule's core structure. The specific bond lengths and angles are critical for validating the accuracy of the computational model against experimental data (e.g., from X-ray crystallography) when available and for parameterizing force fields used in larger-scale molecular dynamics simulations.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of chemical systems, including those involving carbamothioic acid and its derivatives. mdpi.comyoutube.com By providing insights at the atomic level, DFT calculations help elucidate complex reaction mechanisms and predict the behavior of these compounds in various environments. columbia.edu

Elucidation of Reaction Mechanisms

DFT calculations have been instrumental in understanding the formation and reaction pathways of carbamothioic acid derivatives. For instance, studies on the formation of N-(carbomylcarbamothioyl)benzamide have utilized DFT with the B3LYP/6-31g(d) functional and basis set to compute the reaction mechanism. nih.gov These calculations proposed a two-step process involving two transition states, with the first being the rate-determining step. nih.gov The computational results were found to be in agreement with experimental monitoring of the reaction using 1H NMR. nih.gov

In the context of synthesizing cyclic ureas, DFT has been used to study the successive thiolation of carbamic acid to form an intermediate antimony carbamate (B1207046) species, followed by the aminolysis of the resulting carbamothioic acid. researchgate.net Furthermore, first-principles DFT investigations have been employed to understand the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) from urea, where water acts as both a solvent and a catalyst. researchgate.net These studies reveal that water facilitates proton transfer, thereby lowering the activation barriers for the reaction. researchgate.net

DFT has also been applied to explore the reaction mechanisms of related compounds. For example, the mechanism of carbamoylation of nucleobases by isocyanates, which are structurally related to carbamothioic acids, has been studied using high-level DFT calculations. nih.gov These studies demonstrated a stepwise pathway involving the formation of a π-complex followed by a rate-determining C-N bond formation. nih.gov Similarly, DFT has been used to investigate the Pinnick oxidation of aldehydes to carboxylic acids, elucidating a mechanism that aligns with experimental observations. nih.gov

Adsorption Potential Modeling (e.g., on metal surfaces for corrosion inhibition)

DFT calculations are widely used to model the adsorption of carbamothioic acid derivatives on metal surfaces, providing valuable insights into their potential as corrosion inhibitors. sdiarticle5.com These studies often involve calculating quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). jeires.com

A theoretical study on the inhibition potential of carbamodithioic acid on an Fe (111) surface using DFT showed that the molecule has favorable adsorption qualities. jeires.com The calculations revealed a low energy gap (4.907 eV) and a high EHOMO (-5.196 eV), suggesting its potential as a corrosion inhibitor for mild steel. jeires.com The study also highlighted the significant role of the thio functional group and π-bonds in enhancing adsorption. jeires.com Molecular dynamics simulations further supported these findings, showing efficient adsorption of the molecule on the iron surface. jeires.com

Similarly, DFT has been used to study the corrosion inhibitive potentials of thiosemicarbazide (B42300) derivatives on aluminum surfaces. sdiarticle5.com These calculations, along with Monte Carlo simulations, demonstrated the superior corrosion inhibition preference of certain derivatives, with calculated adsorption energies indicating strong interaction with the metal surface. sdiarticle5.com The presence of heteroatoms like nitrogen and sulfur in organic compounds, including carbamothioic acid derivatives, is known to promote adsorption on metal surfaces, thereby minimizing corrosion. nih.gov

The following table summarizes key quantum chemical parameters calculated using DFT for potential corrosion inhibitors.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Adsorption Energy (kJ/mol) | Reference |

| Carbamodithioic Acid | -5.196 | -0.289 | 4.907 | -37.254 | jeires.com |

| (E)-2-((2-methoxybenzylidene)amino)phenol | - | - | 3.86 | - | nih.gov |

| (E)-2-((4-methoxybenzylidene)amino)phenol | - | - | 3.81 | - | nih.gov |

| (E)-2-(4-methylbenzylidene)hydrazinecarbothioamide | - | - | - | -461.73 (eV) | sdiarticle5.com |

| N-phenylhydeazinecarbothioamide | - | - | - | -163.43 (eV) | sdiarticle5.com |

Structure-Based Computational Modeling

Structure-based computational modeling provides a powerful framework for understanding the interactions of carbamothioic acid derivatives at a molecular level. This approach is crucial for predicting how these molecules will bind to biological targets or other molecules, and for developing quantitative relationships between their structure and activity.

Prediction of Molecular Interactions and Binding Affinities

Structure-based design and molecular docking simulations are key techniques used to predict the binding modes and affinities of molecules. researchgate.netnih.gov These methods have been successfully applied to identify and optimize inhibitors for various biological targets. For example, a structure-based design approach was used to identify small-molecule inhibitors of Aurora kinases, leading to the discovery of a potent inhibitor derived from a quinazoline (B50416) and pyrimidine-based scaffold. aacrjournals.org In this study, the lead compound, 4-(6,7-dimethoxy-9H-1,3,9-triaza-fluoren-4-yl)-piperazine-1-carbothioic acid [4-(pyrimidin-2-ylsulfamoyl)-phenyl]-amide, was identified through molecular docking simulations and subsequently synthesized and evaluated. researchgate.netaacrjournals.org

Molecular docking studies can reveal how a ligand binds to the active site of a protein. For the Aurora A kinase inhibitor, the pyrimido[4,5-b]indole ring was found to be positioned deep in the ATP-binding site, interacting with key residues. aacrjournals.org The binding affinity of such compounds can be estimated using scoring functions like GlideScore and E-model. aacrjournals.org

Molecular dynamics (MD) simulations can further refine these predictions by showing the stability of the docked complex over time. nih.gov Binding energy calculations from MD simulations can provide a more accurate estimation of the interaction strength between the ligand and the protein. nih.gov For instance, in a study on aminoglycoside kinase inhibitors, MD simulations and binding energy calculations were used to validate the results of structure-based virtual screening. nih.gov

The table below presents examples of predicted binding affinities for different molecular systems.

| Ligand | Target | Predicted Binding Energy (kcal/mol) | Method | Reference |

| ZINC71575479 | Aminoglycoside Kinase (APH(3')-Ia) | -8.92 | Molecular Docking | nih.gov |

| Compound 8 | Aurora A Kinase | - | Molecular Docking | aacrjournals.org |

Multivariable Computational Regression Analysis

Multivariable computational regression analysis, including Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, is used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. frontiersin.org These models are valuable for predicting the properties of new, unsynthesized compounds. frontiersin.org

Linear regression analysis is a common technique used in these studies. frontiersin.org For example, a linear regression model was developed to predict the melting point and formula weight of sulfonamide derivatives used in cancer therapy based on their topological indices. frontiersin.org The general form of a multiple linear regression equation is:

Y = β0 + β1X1 + β2X2 + ... + βkXk + ε

Where Y is the dependent variable (e.g., biological activity), Xi are the independent variables (descriptors), βi are the regression coefficients, and ε is the residual error. nih.gov

In the context of carbamothioic acid derivatives, QSAR models can be developed to predict their toxicity or other biological activities. rivm.nl For instance, QSAR models have been derived for carbamates and organophosphate esters to predict their aquatic toxicity based on quantum chemical descriptors. rivm.nl These models use the molecular structure as the sole input to predict the toxicity. rivm.nl

Multivariate linear regression analysis has also been used to unify and correlate different categories of asymmetric catalysis, such as those involving Cu-bisoxazoline (BOX) complexes. nih.gov By developing an inclusive linear regression model, researchers can create a predictive platform and gain insights into the structural requirements for high selectivity. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General Principles of SAR in Carbamothioic Acid Research

Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological effects. In the context of carbamothioic acid research, SAR analysis involves systematically modifying the core structure and observing the resulting changes in biological activity. This process helps to determine which functional groups are essential for activity (the pharmacophore) and which can be altered to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The general approach in carbamothioic acid SAR studies involves several key steps:

Identification of a Lead Compound: Research often begins with a carbamothioic acid derivative that exhibits a desired biological activity, even if modest.

Systematic Structural Modification: Analogues of the lead compound are synthesized. Modifications typically focus on three main regions of the carbamothioic acid scaffold: the S-substituent, the N-substituent(s), and the core carbonyl/thiocarbonyl group.

Biological Evaluation: The synthesized analogues are tested for their biological activity using relevant in vitro or in vivo assays.

Analysis and Interpretation: The data are analyzed to establish correlations between specific structural changes and the observed activity. For example, in the development of thiocarbamates as non-nucleoside HIV-1 reverse transcriptase inhibitors, SAR studies focused on varying the N-phenyl ring and replacing a pyridyl group with other aromatic rings to determine the impact on inhibitory potency. nih.gov Similarly, for N-Carbamothioylformamide analogues designed as Macrophage Migration Inhibitory Factor (MIF) inhibitors, a series of derivatives were synthesized and evaluated to analyze their structure-activity relationships. nih.gov

These studies provide a qualitative understanding that guides the design of more effective compounds. For instance, it might be found that introducing an electron-withdrawing group on the N-aryl substituent enhances activity, while a bulky group on the S-alkyl chain diminishes it.

Influence of Structural Modifications on Molecular Properties and Reactivity

Structural modifications to the carbamothioic acid skeleton directly influence its physicochemical properties, such as lipophilicity and steric profile, which in turn dictate the molecule's reactivity and interaction with biological systems.

The introduction of different functional groups can systematically alter a compound's lipophilicity:

Alkyl and Aryl Groups: Increasing the size of alkyl or aryl substituents on the nitrogen or sulfur generally increases lipophilicity. For instance, replacing a methyl group with an ethyl or phenyl group will lead to a higher log P value.

Halogens: The introduction of halogen atoms (F, Cl, Br, I) typically increases lipophilicity. This strategy is often used to enhance membrane permeability.

Polar Groups: Conversely, incorporating polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups will decrease lipophilicity, increasing the compound's water solubility. chemrxiv.org

This balance is crucial; while sufficient lipophilicity is required for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. nih.gov The ability to fine-tune this property through substituent modification is a key tool in optimizing carbamothioic acid derivatives as drug candidates. nih.gov

| Substituent Modification on Carbamothioic Acid Scaffold | Expected Effect on Lipophilicity (log P) | Rationale |

|---|---|---|

| Addition of -CH2- group to N-alkyl chain | Increase | Increases nonpolar surface area. |

| Replacement of N-H with N-CH3 | Increase | Removes a hydrogen bond donor and adds a hydrophobic group. |

| Addition of a chlorine atom to an aryl ring | Increase | Halogens are hydrophobic. |

| Addition of a hydroxyl (-OH) group to an alkyl/aryl chain | Decrease | Introduces a polar, hydrogen-bonding group. |

| Conversion of S-alkyl to S-benzyl | Increase | Adds a large, nonpolar aromatic ring. |

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions or intermolecular interactions. In the context of carbamothioic acid derivatives, the size and bulkiness of substituents can significantly affect their biological activity by influencing their ability to fit into an enzyme's active site or by altering their chemical reactivity. nih.govrsc.org

One clear example is seen in esterase-triggered self-immolative thiocarbamates, which are designed to release carbonyl sulfide (B99878) (COS) upon enzymatic cleavage. nih.gov Research has shown that the rate of this enzymatic triggering is directly related to the steric bulk of the ester group. Modifying the ester portion of the thiocarbamate provides a strategy for controlling the rate of release of the active molecule. nih.gov For instance, increasing the steric bulk around the ester carbonyl can slow down the rate of hydrolysis by esterases. nih.gov This principle allows for the rational design of prodrugs where the release rate of the active carbamothioic acid can be tuned for optimal therapeutic effect. Similarly, steric hindrance around the carbonyl group of thioesters can make them less susceptible to catalytic hydrogenation. acs.org

| Ester Group on a Thiocarbamate Prodrug | Relative Steric Bulk | Observed Effect on Rate of Enzymatic Cleavage/COS Release |

|---|---|---|

| Acetate (B1210297) | Low | Fast |

| Propionate | Medium | Moderate |

| Isobutyrate | High | Slow |

| Pivalate | Very High | Very Slow |

Data is illustrative based on principles described in cited research. nih.gov

Elucidation of Molecular Determinants for Biological Activities

To move beyond qualitative SAR, researchers employ computational methods to elucidate the specific molecular features that govern biological activity. This allows for more precise drug design and optimization.

A pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov Identifying the pharmacophore of a series of active carbamothioic acid derivatives is a crucial step in designing new compounds with improved potency and discovering novel chemical scaffolds. pharmacophorejournal.comnih.gov

The process of pharmacophore modeling for carbamothioic acid inhibitors typically involves:

Selection of Active Compounds: A set of structurally diverse but highly active carbamothioic acid derivatives is chosen. mdpi.com

Conformational Analysis: The possible 3D shapes (conformers) of each molecule are generated.